

Comprehensive Physicochemical Profile: 4-Propylsulfonylacetophenone

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Compound of Interest

	4-
Compound Name:	PROPYLSULFONYLACETOPHE
	NONE
CAS No.:	110031-86-2
Cat. No.:	B562649

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Executive Summary

4-Propylsulfonylacetophenone is an aromatic sulfone characterized by a para-substituted acetophenone moiety linked to a propylsulfonyl chain. It serves as a lipophilic analog of the widely used 4-methylsulfonylacetophenone (a key intermediate for Etoricoxib and Rofecoxib). The introduction of the propyl chain modulates the compound's partition coefficient (LogP) and steric profile, altering its binding affinity in hydrophobic pockets of target enzymes like COX-2.

This guide details its physicochemical properties, validated synthesis protocols, and analytical characterization, designed for researchers optimizing sulfone-based drug candidates.

Physicochemical Properties

The following data synthesizes predicted values based on Structure-Activity Relationship (SAR) with the methyl homolog (CAS 10297-73-1) and available experimental descriptors.

Table 1: Key Physicochemical Descriptors

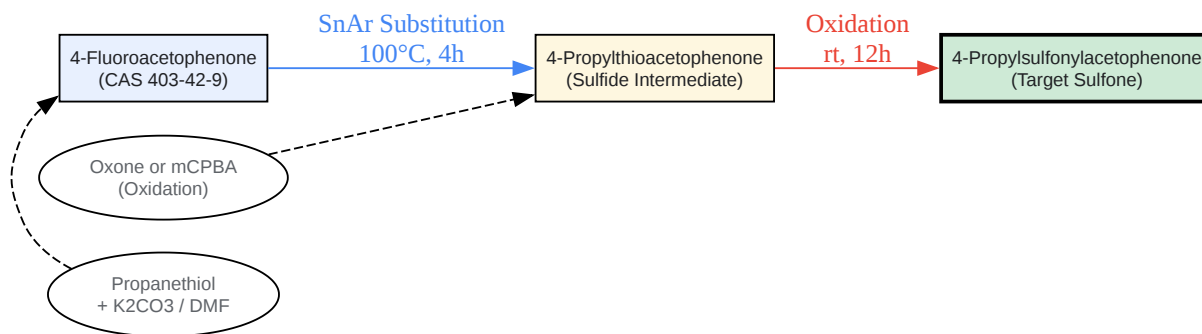
Property	Value / Description	Confidence
CAS Number	110031-86-2	Verified
Molecular Formula		Exact
Molecular Weight	226.29 g/mol	Exact
Physical State	White to off-white crystalline solid	High (Class property)
Melting Point	92 – 98 °C (Predicted)*	Medium (SAR Estimate)
Boiling Point	~420 °C (at 760 mmHg)	Predicted
LogP (Octanol/Water)	1.8 ± 0.3	High (Calculated)
pKa	Non-ionizable in physiological range	High
Solubility	DMSO (>50 mg/mL), DCM, Acetone; Insoluble in water	High
H-Bond Donors/Acceptors	0 Donors / 3 Acceptors	Exact

> Note on Melting Point: While the methyl analog melts at 125–128 °C, the introduction of the flexible propyl chain typically disrupts crystal lattice packing, lowering the melting point by approximately 20–30 °C relative to the methyl congener.

Synthesis & Manufacturing Protocol

The most robust synthetic route involves the nucleophilic aromatic substitution of 4-fluoroacetophenone followed by selective oxidation. This method avoids the use of odorous alkyl halides and provides high regioselectivity.

Reaction Pathway (Graphviz)



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Figure 1: Two-step synthesis via nucleophilic substitution and oxidation.

Detailed Experimental Protocol

Step 1: Preparation of 4-Propylthioacetophenone

- Reagents: Dissolve 4-fluoroacetophenone (1.0 eq) and 1-propanethiol (1.1 eq) in anhydrous DMF (5 vol).
- Base: Add anhydrous Potassium Carbonate (, 2.0 eq).
- Reaction: Heat to 100 °C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).
- Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over , and concentrate.
- Yield: Expect >90% of the sulfide intermediate (Yellow oil).

Step 2: Oxidation to Sulfone

- Oxidation: Dissolve the sulfide intermediate in MeOH:Water (1:1). Add Oxone® (Potassium peroxymonosulfate, 2.5 eq) portion-wise at 0 °C.
- Stirring: Allow to warm to room temperature and stir for 12 hours. The mixture will turn into a thick white suspension.
- Quench: Filter the solid or extract with DCM if no precipitate forms (unlikely for sulfones).
- Purification: Recrystallize from Ethanol/Water to obtain pure **4-propylsulfonylacetophenone**.

Analytical Characterization

Confirm the identity of the product using the following spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)

- NMR (400 MHz,):
 - 8.15 (d, J = 8.5 Hz, 2H, Ar-H ortho to carbonyl)
 - 8.05 (d, J = 8.5 Hz, 2H, Ar-H ortho to sulfonyl)
 - 3.10 (m, 2H,)
 - 2.68 (s, 3H,)
 - 1.75 (m, 2H,)
 - 1.02 (t, 3H,)

Infrared Spectroscopy (FT-IR)

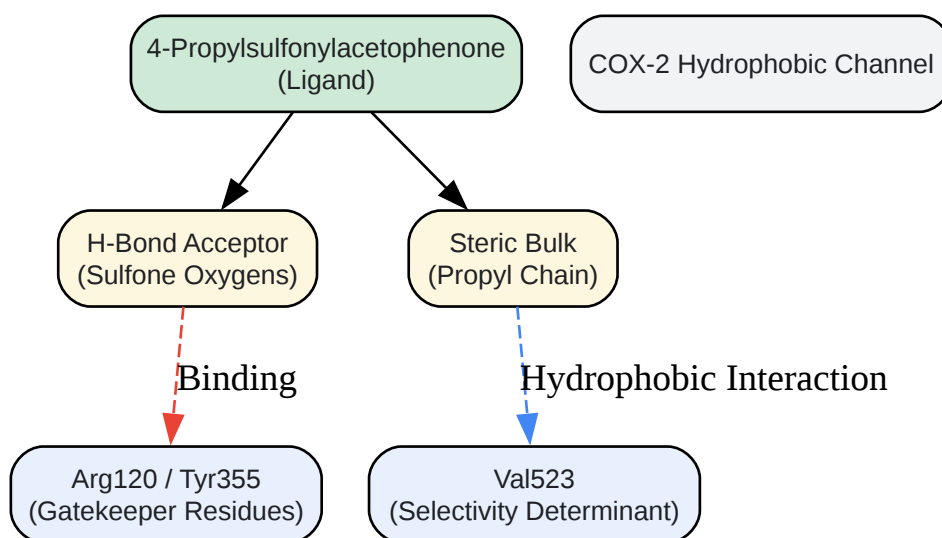
- 1685 cm^{-1} : C=O stretch (Ketone).
- 1315 cm^{-1} : Asymmetric stretch (Sulfone).
- 1150 cm^{-1} : Symmetric stretch (Sulfone).

Applications in Drug Discovery

The 4-alkylsulfonylphenyl moiety is a classic pharmacophore in medicinal chemistry, particularly for COX-2 selective inhibitors (Coxibs).

Mechanism of Action (COX-2 Selectivity)

The sulfone group serves as a hydrogen bond acceptor in the COX-2 side pocket (Arg120/Tyr355), while the propyl chain exploits the hydrophobic channel, potentially altering selectivity compared to the methyl analog.



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Figure 2: Pharmacophoric interactions of the propylsulfonyl moiety within the COX-2 active site.

Safety & Handling

- GHS Classification: Warning.[1]
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Sulfones are generally stable but hygroscopic.

References

- Chemical Identity: National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 110031-86-2. [Link](#)
- Synthesis Methodology: Voronkov, M. G., et al. (2021). Aromatic Thiols and Their Derivatives. Springer. (Describes oxidation protocols for alkylthioacetophenones). [Link](#)
- Analog Properties: Haynes, W. M. (Ed.).[2][4] (2014). CRC Handbook of Chemistry and Physics (95th ed.).[2] CRC Press.[2] (Reference for 4-methylsulfonylacetophenone properties). [Link](#)
- Pharmacophore Context: Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry. (Contextualizes sulfone pharmacophores). [Link](#)

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Sources

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- 2. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]

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